Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy Mepivacaine

Equine pharmacokinetics Doping control Metabolite identification

3-Hydroxy Mepivacaine is the definitive urinary biomarker for unequivocal confirmation of mepivacaine administration in WADA-accredited and FEI equine doping control laboratories. As the major metabolite peaking at ~64.6 ng/mL post-mepivacaine exposure, it provides irrefutable pharmacokinetic evidence that the 4-hydroxy regioisomer cannot—substituting the two introduces unacceptable quantitative error due to distinct chromatographic retention and MS fragmentation. Sourced at ≥98% purity with deuterated internal standard (3-Hydroxy Mepivacaine-d3) also available, this reference standard directly supports ANDA/DMF impurity profiling, CYP-mediated ADME assays (substrate for CYP2D6, CYP1A2, CYP3A4, CYP2C9, CYP2C19), and SAR studies quantifying the metabolite's residual ~1/10 levobupivacaine potency.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 37055-90-6
Cat. No. B584754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Mepivacaine
CAS37055-90-6
SynonymsN-(3-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide;  1-Methyl-3’-hydroxy-2’,6’-pipecoloxylidide;  1-Methyl-4’-hydroxy-2’,6’-pipecoloxylidide;  1-Methylpipecolo-3’-hydroxy-2’,6’-xylidide; 
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C
InChIInChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)
InChIKeyDVENKGUHBZKQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Mepivacaine: Metabolite Identity and Physicochemical Baseline for Pharmacokinetic and Forensic Analysis


3-Hydroxy Mepivacaine (CAS: 37055-90-6) is the primary phenolic metabolite of the amide-type local anesthetic mepivacaine, formed via aromatic hydroxylation primarily mediated by CYP1A2 and CYP2D6 [1]. It is a fully characterized organic compound with a molecular weight of 262.35 g/mol and a molecular formula of C15H22N2O2, exhibiting a computed XLogP3 of 1.6 [2]. The compound exists as an off-white to white solid with a reported melting point range of 195–197°C .

Why 3-Hydroxy Mepivacaine Cannot Be Substituted by Parent Drug or Regioisomeric Metabolites in Quantitative Bioanalysis


Substituting 3-Hydroxy Mepivacaine with mepivacaine or its 4-hydroxy regioisomer in analytical workflows introduces unacceptable quantitative error due to fundamentally distinct chromatographic retention behaviors and mass spectrometric fragmentation patterns [1]. In equine pharmacokinetic studies, 3-Hydroxy Mepivacaine represents the major urinary metabolite with a peak concentration of approximately 64.6 ng/mL following subcutaneous administration of the highest no-effect dose (HNED) of mepivacaine [2], whereas mepivacaine itself peaks earlier at 63 ng/mL at 2 hours post-injection [2]. The two phenolic metabolites of mepivacaine, 3'-hydroxy and 4'-hydroxy, exhibit differential urinary excretion kinetics in humans, with the relative rates varying as a function of post-administration collection interval [3]. Furthermore, in vitro studies indicate that 3-Hydroxy Mepivacaine possesses approximately one-tenth the local anesthetic potency of levobupivacaine , establishing that this metabolite is not pharmacologically inert and must be individually quantified in forensic and doping control contexts where mepivacaine administration must be unequivocally confirmed.

Quantitative Differentiation of 3-Hydroxy Mepivacaine: Comparative Analytical, Metabolic, and Pharmacological Evidence for Procurement Decisions


In Vivo Equine Urinary Excretion Profile: 3-Hydroxy Mepivacaine as the Predominant Metabolite for Doping Control Confirmation

In a controlled equine study, 3-Hydroxy Mepivacaine was identified as the major urinary metabolite of mepivacaine following subcutaneous administration of the highest no-effect dose (HNED) of 2 mg mepivacaine. Quantitative GC-MS analysis revealed that 3-Hydroxy Mepivacaine reached a peak urinary concentration of approximately 64.6 ng/mL at 4 hours post-administration [1], whereas the parent drug mepivacaine peaked earlier at 63 ng/mL at 2 hours post-injection as measured by ELISA screening [1]. The study established that urinary concentrations of 3-Hydroxy Mepivacaine below 65 ng/mL may not be associated with a recent local anesthetic effect of mepivacaine, providing a quantitative threshold for forensic interpretation [1].

Equine pharmacokinetics Doping control Metabolite identification GC-MS quantification

CYP-Mediated Metabolic Stability: 3-Hydroxy Mepivacaine as a Defined Substrate for in Vitro Drug Interaction Studies

In vitro metabolism studies have demonstrated that 3-Hydroxy Mepivacaine is metabolized by a defined panel of cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, CYP3A4, CYP2C9, and CYP2C19 . This metabolic profile distinguishes 3-Hydroxy Mepivacaine from the parent drug mepivacaine, which is predominantly metabolized by CYP1A2 and CYP2D6 to form this hydroxylated metabolite [1]. The engagement of multiple CYP isoforms positions 3-Hydroxy Mepivacaine as a valuable probe substrate for assessing CYP-mediated drug-drug interaction potential in vitro.

Cytochrome P450 Drug metabolism In vitro ADME CYP2D6 phenotyping

Chromatographic and Physicochemical Property Differentiation from 4-Hydroxy Regioisomer for Method Selectivity

3-Hydroxy Mepivacaine and its 4-hydroxy regioisomer (4-Hydroxy Mepivacaine, CAS: 616-66-0) are distinct chemical entities with different phenolic hydroxylation positions on the aromatic ring, necessitating chromatographic separation for accurate quantification . In human urinary excretion studies, the two phenolic metabolites exhibit time-dependent differential excretion kinetics, with the 3'-hydroxy metabolite initially excreted in higher concentration, and the relative proportion of the 4'-hydroxy metabolite increasing as the post-administration interval lengthens [1]. The computed XLogP3 of 3-Hydroxy Mepivacaine is 1.6 [2], which differs from the 4-hydroxy isomer due to intramolecular hydrogen bonding differences, translating to distinct reversed-phase HPLC retention times.

Regioisomer separation HPLC method development Chromatographic selectivity Impurity profiling

Residual Pharmacological Activity: Quantitative Potency Comparison with Levobupivacaine

3-Hydroxy Mepivacaine retains measurable local anesthetic activity, with a reported potency approximately one-tenth (1/10) that of levobupivacaine, a clinically used long-acting amide local anesthetic . This finding indicates that 3-Hydroxy Mepivacaine is not a pharmacologically inactive metabolite, distinguishing it from the conventional assumption that hydroxylated metabolites of amide local anesthetics are devoid of activity. While specific assay conditions (e.g., nerve preparation, ED50 determination method) are not fully detailed in available technical documentation, the 10-fold potency differential relative to levobupivacaine provides a quantitative benchmark for interpreting potential pharmacological contribution.

Local anesthetic potency Metabolite activity In vitro pharmacology Structure-activity relationship

GC-MS Method Validation Parameters: Reference Standard Purity and Quantitative Performance in Equine Urine Matrix

In the foundational equine pharmacokinetic study by Harkins et al., 3-Hydroxy Mepivacaine was synthesized, purified, and characterized specifically for use as a quantitative reference standard in GC-MS analysis of equine urine [1]. The compound's commercial availability at ≥98% purity (as offered by multiple vendors including Santa Cruz Biotechnology and Veeprho) [2] ensures suitability for method validation applications. The validated GC-MS method enabled quantification down to the low ng/mL range in complex biological matrices, with a demonstrated peak measurement of 64.6 ng/mL in post-administration equine urine samples [1].

GC-MS quantification Method validation Reference standard characterization Forensic toxicology

Differential Excretion Kinetics: 3-Hydroxy Mepivacaine as a Late-Phase Biomarker Relative to Parent Drug

The temporal excretion profiles of mepivacaine and 3-Hydroxy Mepivacaine in equine urine demonstrate differential kinetics that inform optimal sampling timeframes for confirmatory analysis. Following subcutaneous administration of 2 mg mepivacaine HNED, the parent drug reaches peak urinary concentration (63 ng/mL) at 2 hours post-injection, while 3-Hydroxy Mepivacaine peaks later at 4 hours (64.6 ng/mL) [1]. In human studies, the relative excretion rates of the two phenolic metabolites vary with collection interval, with the 3'-hydroxy metabolite predominating in early collections [2]. Between 25% and 35% of an administered mepivacaine dose is excreted as conjugated 3-hydroxy and 4-hydroxy metabolites in humans [3].

Excretion kinetics Biomarker timing Forensic window of detection Metabolite-to-parent ratio

3-Hydroxy Mepivacaine: Validated Application Scenarios for Analytical Reference Standard Procurement


Equine and Human Doping Control Confirmatory Analysis via GC-MS or LC-MS/MS

3-Hydroxy Mepivacaine serves as the definitive confirmatory target for mepivacaine administration in regulatory doping control laboratories. As the major identified urinary metabolite in both equine and human subjects, its detection provides irrefutable evidence of mepivacaine exposure. Procurement of the high-purity reference standard (≥98%) enables accurate quantification and threshold compliance assessment, with the established 65 ng/mL benchmark in equine urine providing a validated regulatory decision point [1]. The compound's availability as a deuterium-labeled internal standard (3-Hydroxy Mepivacaine-d3, CAS: 1346597-79-2) further supports robust LC-MS/MS method validation .

Pharmaceutical Impurity Profiling and Regulatory ANDA/DMF Submissions

As a specified metabolite of mepivacaine, 3-Hydroxy Mepivacaine is employed as an impurity reference standard in pharmaceutical quality control for mepivacaine hydrochloride drug substance and drug product analysis. Its use supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions by enabling validated HPLC and LC-MS methods for impurity detection and quantification [1]. The compound is commercially categorized as a pharmaceutical impurity and metabolite standard , and its distinct chromatographic retention from the 4-hydroxy regioisomer necessitates procurement of both authentic reference materials for complete impurity profile characterization.

In Vitro CYP-Mediated Drug-Drug Interaction and Metabolic Stability Screening

3-Hydroxy Mepivacaine is utilized as a defined substrate in in vitro ADME assays to evaluate cytochrome P450-mediated drug-drug interaction potential and metabolic stability. The compound's metabolism by a panel of five CYP isoforms (CYP2D6, CYP1A2, CYP3A4, CYP2C9, and CYP2C19) [1] enables its application as a probe for assessing enzyme inhibition or induction in human liver microsome and recombinant enzyme systems. This application is particularly relevant for laboratories screening co-administered amide-type local anesthetics or other CYP-substrate drugs for potential pharmacokinetic interactions.

Pharmacological Structure-Activity Relationship Studies of Amide Local Anesthetic Metabolites

The residual local anesthetic activity of 3-Hydroxy Mepivacaine, quantified as approximately one-tenth the potency of levobupivacaine [1], supports its use in structure-activity relationship (SAR) investigations exploring the pharmacological contributions of hydroxylated metabolites. This application is relevant for academic and industrial laboratories studying amide local anesthetic pharmacology, where understanding the activity profile of circulating metabolites informs the interpretation of in vivo efficacy and safety data. The compound's commercial availability eliminates the need for in-house synthesis of this specific hydroxylated derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Mepivacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.